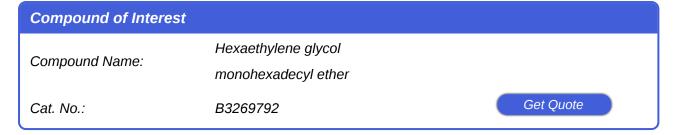


Hexaethylene Glycol Monohexadecyl Ether: A Technical Guide to Molecular Weight and Purity

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For Researchers, Scientists, and Drug Development Professionals

Hexaethylene glycol monohexadecyl ether, a nonionic surfactant, is a critical tool in various scientific disciplines, particularly in the realm of biochemistry and drug development. Its utility in solubilizing and stabilizing membrane proteins for structural and functional studies makes it an indispensable component of the modern researcher's toolkit.[1][2] This technical guide provides an in-depth overview of the molecular weight and purity specifications of hexaethylene glycol monohexadecyl ether, alongside detailed experimental protocols for its characterization.

Core Physicochemical Properties

Hexaethylene glycol monohexadecyl ether, also known by its chemical nomenclature C16E6, possesses a distinct amphipathic structure, with a hydrophilic hexaethylene glycol head and a hydrophobic hexadecyl tail.[1][2] This dual nature underpins its function as a surfactant.



Property	Value	Reference
Molecular Formula	C28H58O7	[1]
Molecular Weight	506.76 g/mol	[3]
CAS Number	5168-91-2	[1][3]
Form	Solid	[3]
Melting Point	39-40 °C	[3]

Purity Specifications and Impurity Profile

The purity of **hexaethylene glycol monohexadecyl ether** is paramount for its effective and reproducible use in experimental settings. Commercially available preparations typically offer a purity of ≥99.0%, as determined by thin-layer chromatography (TLC).[3] However, the presence of trace impurities can significantly impact sensitive applications. A detailed impurity profile, particularly regarding cationic traces, is crucial for quality assessment.

Purity Specification	Value	Analytical Method	Reference
Assay	≥99.0%	Thin-Layer Chromatography (TLC)	[3]



Cation Traces	Maximum Concentration (mg/kg)	Reference
Calcium (Ca)	≤50	[3]
Cadmium (Cd)	≤50	[3]
Cobalt (Co)	≤50	[3]
Chromium (Cr)	≤50	[3]
Copper (Cu)	≤50	[3]
Iron (Fe)	≤50	[3]
Potassium (K)	≤50	[3]
Magnesium (Mg)	≤50	[3]
Manganese (Mn)	≤50	[3]
Sodium (Na)	≤50	[3]
Nickel (Ni)	≤50	[3]
Lead (Pb)	≤50	[3]
Zinc (Zn)	≤50	[3]

Experimental Protocols for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive assessment of **hexaethylene glycol monohexadecyl ether** purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and the detection of non-volatile impurities.

Methodology:

• Stationary Phase: Silica gel 60 F254 plates.



- Mobile Phase: A solvent system of ethylene dichloride and methanol in a 7:3 (v/v) ratio can be effective for separating polyethylene glycols and their derivatives.[4]
- Sample Preparation: Dissolve a small amount of the hexaethylene glycol monohexadecyl
 ether in a suitable solvent (e.g., chloroform or methanol) to a concentration of approximately
 1 mg/mL.
- Spotting: Apply 1-2 μL of the sample solution to the TLC plate.
- Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.
- Visualization: After development, dry the plate and visualize the spots under UV light (254 nm) if the compound is UV-active, or by staining with a suitable reagent such as iodine vapor or potassium permanganate solution.
- Analysis: The presence of a single major spot indicates high purity. The appearance of additional spots suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity and can resolve closely related impurities. While a specific method for **hexaethylene glycol monohexadecyl ether** is not readily available in the cited literature, a general approach for related polyethylene glycol ethers can be adapted.

Methodology:

- Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 2.1 μm particle size) is suitable for separating nonionic surfactants.[5]
- Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is a common starting point. A typical gradient might run from 60% to 100% acetonitrile over 20-30 minutes.[5]
- Flow Rate: A flow rate of 0.3 mL/min is often used with a 2.1 mm ID column.[5]



- Detection: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS)
 can be used for detection, as polyethylene glycol ethers lack a strong UV chromophore.
- Sample Preparation: Prepare a sample solution in the initial mobile phase at a concentration of approximately 1 mg/mL.
- Analysis: The purity is determined by the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile impurities. For **hexaethylene glycol monohexadecyl ether**, derivatization may be necessary to increase its volatility.

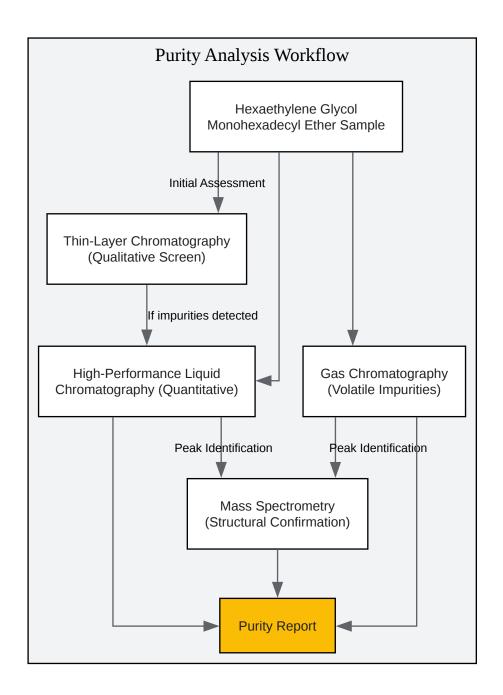
Methodology:

- Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-624 or equivalent (30 m length, 0.53 mm diameter, 1.0 μm thickness), is often employed for the analysis of glycol ethers.
- Carrier Gas: Nitrogen or helium at a constant flow rate.
- Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.
- Temperature Program: An initial oven temperature of around 150°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 250-300°C) is a typical starting point.
- Sample Preparation: The sample can be dissolved in a suitable solvent like methanol or dichloromethane. Derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be required to silylate the terminal hydroxyl group, thereby increasing volatility.
- Analysis: Purity is assessed by comparing the peak area of the main compound to the total peak area.



Logical and Experimental Workflows

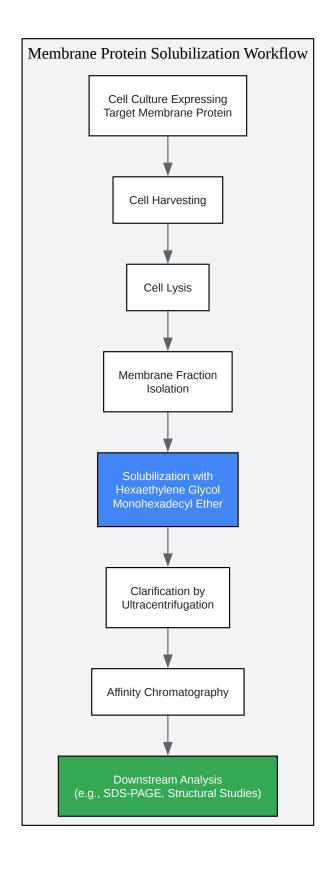
The following diagrams illustrate the logical workflow for purity analysis and a typical experimental workflow for the application of **hexaethylene glycol monohexadecyl ether** in membrane protein research.



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Caption: Workflow for the comprehensive purity analysis of **hexaethylene glycol monohexadecyl ether**.





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